molecular formula C5H6N4O B2751154 2-Aminopyrimidine-4-carboxamide CAS No. 1823879-58-8

2-Aminopyrimidine-4-carboxamide

Cat. No.: B2751154
CAS No.: 1823879-58-8
M. Wt: 138.13
InChI Key: ASFQWXQESJPZFG-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an amino group (-NH2) attached at position 2 and a carboxamide group (-CONH2) at position 4. The unique structure of this compound allows it to participate in various chemical interactions, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carboxamide typically involves the reaction of amidines with saturated ketones under oxidative dehydrogenation/annulation/oxidative aromatization conditions. One common method is the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another approach involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of catalysts, such as ZnCl2, and controlled reaction environments are common practices to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

    2-Aminopyrimidine: Shares the same core structure but lacks the carboxamide group.

    4-Aminopyrimidine: Similar structure but with the amino group at position 4 instead of 2.

    2,4-Diaminopyrimidine: Contains amino groups at both positions 2 and 4.

Uniqueness: 2-Aminopyrimidine-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-aminopyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQWXQESJPZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The amine of formula (V) is thus obtained, and this is reacted with 2-chloropyrimidine-4-carboxamide of formula (VI) in an aprotic solvent, for example dimethylformamide, in the presence of a base, for example potassium carbonate, at a temperature of 20° to 80° C., especially 20° C. to 40° C., to give a 2-aminopyrimidine-4-carboxamide derivative of formula (I). The compound of formula (I) is, if desired, converted into an acid addition salt.
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Synthesis routes and methods II

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